

Application Notes and Protocols for Carbomer 941 in Ophthalmic Drug Delivery Systems

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Compound of Interest

Compound Name: Carbomer 941

Cat. No.: B606477

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Introduction to Carbomer 941 in Ocular Drug Delivery

Carbomer 941, a high molecular weight polymer of acrylic acid cross-linked with allyl ethers of pentaerythritol, is a prominent excipient in the development of ophthalmic drug delivery systems.[1] It is a type of polyacrylic acid polymer that functions as a highly efficient rheology modifier, suspending agent, and stabilizer in low-viscosity personal care products.[2][3][4] In ophthalmic formulations, **Carbomer 941** is prized for its ability to form clear, hydroalcoholic gels and for its excellent stability.[5] Its primary role is to increase the viscosity of formulations, thereby prolonging the contact time of the active pharmaceutical ingredient (API) with the ocular surface. This enhanced retention time can lead to a significant improvement in the bioavailability of the drug.

Carbomers are known for their mucoadhesive properties, which allow them to interact with the mucin layer of the tear film, further extending the duration the formulation remains on the eye. One of the key advantages of carbomers, including **Carbomer 941**, is their ability to be used in in situ gelling systems. These formulations are administered as a liquid drop and undergo a sol-to-gel transition upon contact with the tear fluid, which has a physiological pH of approximately 7.4. This transformation is triggered by the change in pH, causing the coiled polymer chains to uncoil and entangle, resulting in a viscous gel. This property offers the convenience of a liquid

dosage form with the extended release characteristics of a gel. Furthermore, carbomer-based gels are generally well-tolerated and do not cause significant irritation to the eyes.

Application Notes

Enhanced Precorneal Residence Time and Bioavailability

Topical ophthalmic drug delivery is often challenged by the eye's natural protective mechanisms, such as blinking and tear turnover, which can rapidly clear the administered dose, leading to poor bioavailability (often less than 5%). **Carbomer 941** addresses this issue by increasing the formulation's viscosity, which slows down the drainage from the cornea. The mucoadhesive nature of polyacrylic acid polymers like **Carbomer 941** allows for interaction with the mucin layer of the tear film, further prolonging the precorneal residence time. This extended contact time allows for greater absorption of the drug through the cornea, thereby enhancing its therapeutic efficacy. Studies have shown that carbomer-based gels can significantly extend the contact of solutes and suspended solids with the corneal surface compared to simple saline solutions.

Sustained and Controlled Drug Release

The cross-linked polymer network of a **Carbomer 941** gel acts as a matrix for the sustained release of the incorporated drug. Once the gel is formed on the ocular surface, the drug is released gradually over an extended period. This controlled release profile can help maintain a therapeutic concentration of the drug in the eye for a longer duration, reducing the need for frequent administration and improving patient compliance. The release kinetics can be influenced by factors such as the concentration of **Carbomer 941**, the physicochemical properties of the drug, and the pH of the formulation.

In Situ Gelling Systems for Improved Patient Compliance

Carbomer 941 is particularly well-suited for the formulation of pH-sensitive in situ gelling systems. These systems are liquid at a formulated pH (typically between 4 and 5) and transform into a gel at the physiological pH of the eye (around 7.4). This approach combines the ease of administration of a liquid eye drop with the therapeutic advantages of a gel, such as

prolonged drug release and reduced systemic side effects. The sol-to-gel transition occurs rapidly upon instillation, providing a comfortable and effective drug delivery platform. The gelling capacity and viscosity of the resulting gel can be modulated by adjusting the concentration of **Carbomer 941**.

Formulation of Stable Ophthalmic Gels and Suspensions

Carbomer 941 is an effective suspending agent, making it suitable for ophthalmic suspensions where the drug has low water solubility. Its ability to form a stable gel matrix prevents the settling of drug particles, ensuring dose uniformity. Gels formulated with **Carbomer 941** exhibit excellent clarity and have a smooth, long-flow characteristic, which contributes to patient comfort upon application. These formulations are also stable across a range of temperatures.

Biocompatibility and Safety Profile

Carbomers have a long history of safe use in ophthalmic preparations and are considered non-irritating and non-toxic to the ocular surface. Toxicological studies have demonstrated that they are safer than salt and have been used for over five decades. Hydrogels made from carbomers have been shown to be biocompatible and may even offer cytoprotective effects to ocular surface epithelial cells. While some patients may experience transient blurred vision immediately after application due to the increased viscosity, this is generally a minor and temporary side effect.

Quantitative Data

Table 1: Physicochemical Properties of **Carbomer 941**

Property	Value	Reference
Description	High molecular weight polymer of acrylic acid cross-linked with allyl ethers of pentaerythritol.	
Appearance	White, fluffy powder.	
Carboxylic Acid Content	56.0% - 68.0% (dried basis).	
Viscosity (0.5% neutralized aqueous dispersion)	4,000 - 11,000 mPa·s.	
Recommended Use Level	0.1% - 0.6% w/w.	

Table 2: Rheological Properties of **Carbomer 941** Formulations

Carbomer 941 Concentration (% w/v)	Rheological Behavior	Key Findings	Reference
0.01 - 0.25	Shear-thinning (pseudoplastic)	Viscosity decreases with increasing shear rate.	
0.05 - 0.25	pH-sensitive sol-to-gel transition	Formulations are liquid at pH 5-6 and gel at pH 7.4. 0.15% w/v was found to be optimal for gelling capacity and viscosity.	
Below 0.45	Newtonian fluid	Behaves as a simple viscous liquid.	
At or above 0.45	Shear-thinning and rheopectic	Exhibits time-dependent increase in viscosity with shear.	

Table 3: Influence of Carbomer Concentration on Formulation Properties

Parameter	Effect of Increasing Carbomer Concentration	Reference
Gelling Capacity	Improved	
Gelling Time	Improved	
Viscosity	Increased	
Drug Release	More sustained	

Experimental Protocols

Protocol 1: Preparation of a Carbomer 941 Ophthalmic Hydrogel

Objective: To prepare a sterile, isotonic, and pH-adjusted ophthalmic hydrogel using **Carbomer 941**.

Materials:

- **Carbomer 941** powder
- Active Pharmaceutical Ingredient (API)
- Purified water
- Neutralizing agent (e.g., 1M Sodium Hydroxide or Triethanolamine)
- Tonicity adjusting agent (e.g., Mannitol or Sodium Chloride)
- Preservative (if for multi-dose use, e.g., Benzalkonium Chloride)
- pH meter
- Magnetic stirrer and stir bar
- Autoclave or sterile filtration unit (0.22 µm filter)

Procedure:

- **Dispersion:** Slowly sprinkle the required amount of **Carbomer 941** powder into a vortex of vigorously stirred purified water. Continue stirring until a uniform, lump-free dispersion is obtained. This may take some time as carbomers require adequate hydration.
- **Drug Incorporation:** Dissolve the API in a small amount of purified water (if soluble) and add it to the **Carbomer 941** dispersion. If the API is insoluble, it can be dispersed at this stage.
- **Addition of Other Excipients:** Add the tonicity adjusting agent and preservative (if required) to the dispersion and stir until dissolved.
- **Neutralization:** While continuously monitoring the pH, slowly add the neutralizing agent dropwise to the dispersion. As the pH approaches neutrality (target pH is typically 6.5-7.5 for direct gel formulations, or lower for in situ gels), the viscosity will increase significantly.
- **Final pH and Volume Adjustment:** Adjust the final pH to the desired level and add purified water to make up the final volume.
- **Sterilization:** Sterilize the final formulation. Autoclaving is a possible method, but its effect on the polymer and API must be validated. Alternatively, the formulation can be prepared aseptically using sterile-filtered components.

Protocol 2: In Vitro Drug Release Study

Objective: To evaluate the release profile of an API from a **Carbomer 941** ophthalmic gel.

Apparatus: Franz diffusion cell.

Materials:

- **Carbomer 941** gel formulation containing the API
- Synthetic membrane (e.g., cellulose acetate or polysulfone) with a suitable molecular weight cut-off
- Receptor medium (e.g., simulated tear fluid or phosphate-buffered saline)

- Franz diffusion cells
- Water bath with temperature control
- Magnetic stirrers
- Analytical instrument for drug quantification (e.g., UV-Vis Spectrophotometer or HPLC)

Procedure:

- Membrane Preparation: Soak the synthetic membrane in the receptor medium overnight.
- Cell Assembly: Mount the membrane between the donor and receptor compartments of the Franz diffusion cell.
- Receptor Compartment: Fill the receptor compartment with pre-warmed (35 ± 0.5 °C) receptor medium and place a small magnetic stir bar inside. Ensure no air bubbles are trapped beneath the membrane.
- Sample Application: Accurately weigh and apply a specified amount of the **Carbomer 941** gel formulation onto the membrane in the donor compartment.
- Sampling: At predetermined time intervals, withdraw an aliquot of the receptor medium and replace it with an equal volume of fresh, pre-warmed medium.
- Analysis: Analyze the withdrawn samples for drug content using a validated analytical method.
- Data Analysis: Calculate the cumulative amount of drug released over time and plot the release profile.

Protocol 3: Rheological Characterization

Objective: To determine the viscosity and viscoelastic properties of the **Carbomer 941** gel.

Apparatus: Cone and plate or parallel plate rheometer.

Procedure:

- **Sample Loading:** Place an appropriate amount of the gel sample onto the lower plate of the rheometer.
- **Equilibration:** Allow the sample to equilibrate to the desired temperature (e.g., 25 °C or 35 °C) for a few minutes.
- **Steady Shear Viscosity:** Perform a steady shear rate sweep (e.g., from 0.1 to 100 s⁻¹) to determine the viscosity as a function of shear rate. This will demonstrate the shear-thinning behavior of the gel.
- **Oscillatory Measurements:** To determine the viscoelastic properties (storage modulus G' and loss modulus G''), perform a frequency sweep at a constant strain within the linear viscoelastic region. G' represents the elastic (solid-like) component, and G'' represents the viscous (liquid-like) component.
- **Data Analysis:** Plot viscosity versus shear rate and G' and G'' versus frequency.

Protocol 4: Assessment of In Situ Gelling Capacity

Objective: To visually determine the gelling ability of a pH-sensitive **Carbomer 941** formulation.

Materials:

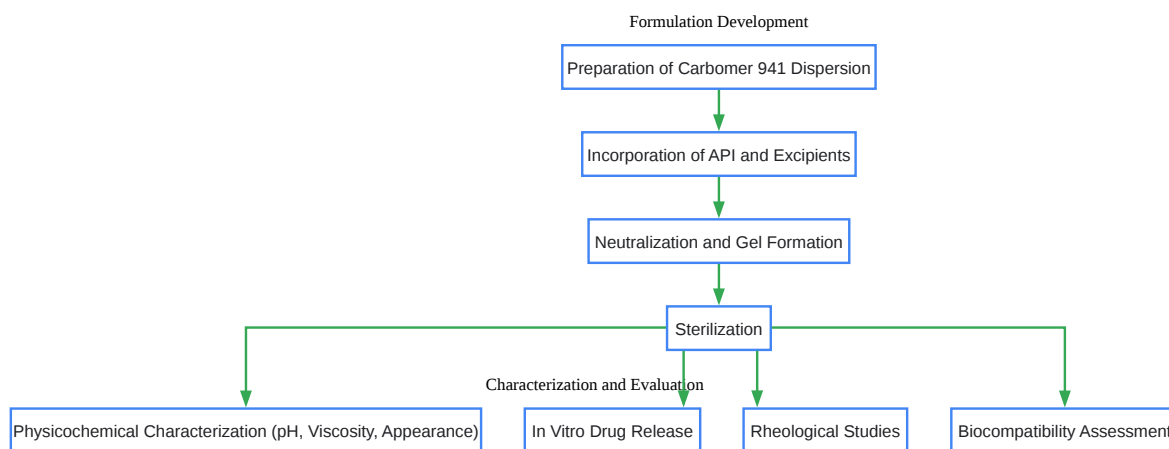
- **Carbomer 941** formulation (at acidic pH)
- Simulated tear fluid (pH 7.4)
- Test tube or vial

Procedure:

- Place a specific volume of the **Carbomer 941** formulation into a test tube.
- Add a specified volume of the simulated tear fluid.
- Invert the test tube and observe the sol-to-gel transition.

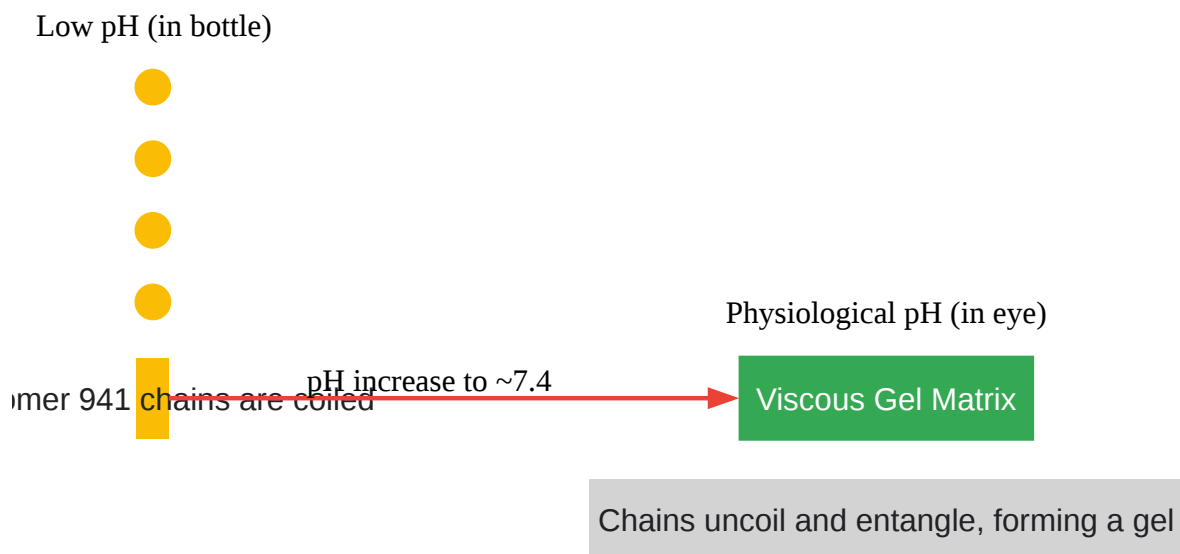
- The gelling capacity can be graded based on the time taken for gelation and the stiffness of the resulting gel. A common grading system is:
 - +: Gelation occurs in a few minutes and the gel remains for a few hours.
 - ++: Gelation is immediate and the gel remains for an extended period.
 - +++: Gelation is immediate, and the gel is rigid and remains for an extended period.

Visualizations



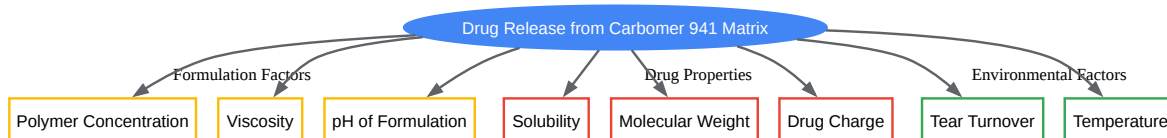
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Experimental workflow for formulation and evaluation.



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Mechanism of pH-induced in situ gelling.



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Factors influencing drug release.

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